

Actiphenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Actiphenol**, a naturally occurring glutarimide antibiotic. The document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its antiviral and antifungal effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of **Actiphenol**.

Chemical Structure and Physicochemical Properties

Actiphenol, with the systematic IUPAC name 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione, is a complex organic molecule. Its structure features a glutarimide ring linked to a substituted phenolic moiety.

Table 1: Chemical Identifiers and Properties of Actiphenol



Property	Value	Source
Molecular Formula	C15H17NO4	INVALID-LINK
IUPAC Name	4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione	INVALID-LINK
CAS Number	526-02-3	INVALID-LINK
Molecular Weight	275.30 g/mol	INVALID-LINK
Monoisotopic Mass	275.11575802 Da	INVALID-LINK

Table 2: Crystallographic Data for Actiphenol

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/n
Unit Cell Dimensions	a = 10.772(2) Å, b = 6.594(1) Å, c = 20.185(3) Å, β = 100.60(1)°
Volume	1409.3(4) Å ³
Z	4
Calculated Density	1.297 g/cm ³

Biological Activity and Potential Mechanisms of Action

Actiphenol is a bacterial metabolite originally isolated from Streptomyces species and has demonstrated notable antiviral and antifungal activities.[1] It is active against coxsackievirus B3 and influenza A virus.[1] Furthermore, **Actiphenol** potentiates the antifungal activity of miconazole against Candida albicans.[1]

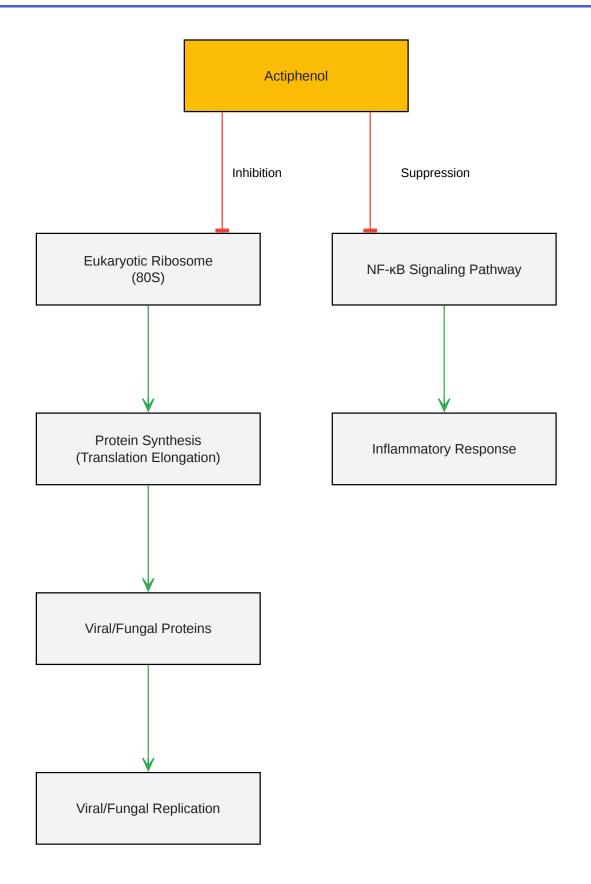


While the precise signaling pathways modulated by **Actiphenol** have not been fully elucidated, its chemical structure as a glutarimide antibiotic and a phenolic compound suggests potential mechanisms of action.

Inferred Mechanism as a Glutarimide Antibiotic

Glutarimide antibiotics are known to exert their effects by inhibiting protein synthesis in eukaryotes.[2] This class of compounds can interfere with the elongation step of translation. Some glutarimide derivatives have also been shown to suppress the NF-kB signaling pathway, which is a critical regulator of inflammatory responses.[3]





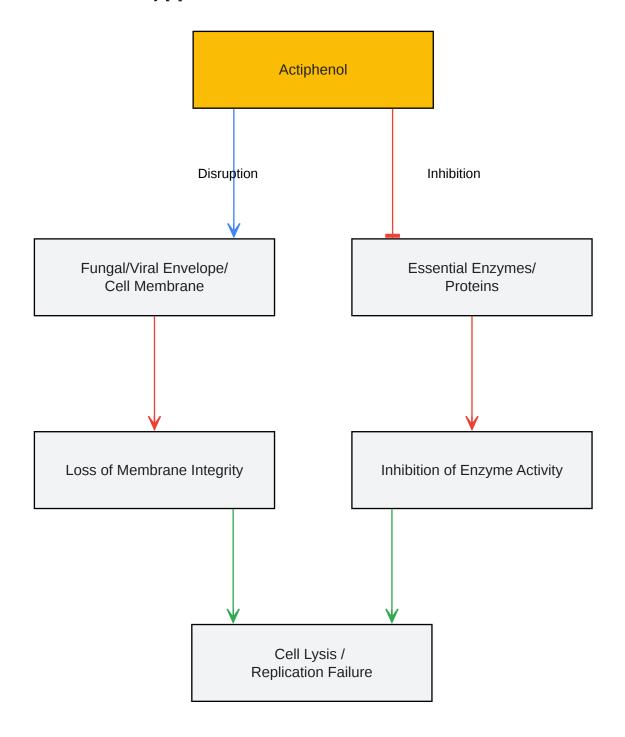
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Caption: Inferred mechanism of **Actiphenol** as a glutarimide antibiotic.



Inferred Mechanism as a Phenolic Compound

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties. Their mechanisms of action often involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[4] They can also interfere with essential enzymes and transport proteins. Furthermore, the antioxidant properties of phenols can help mitigate oxidative stress, although this is more relevant to host-cell interactions than direct antimicrobial activity.[5]





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Caption: Inferred antimicrobial mechanism of **Actiphenol** as a phenolic compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Actiphenol** are not readily available in the public domain. Therefore, the following sections provide representative methodologies based on standard practices for similar compounds.

Representative Chemical Synthesis of Actiphenol

The synthesis of **Actiphenol** can be approached through a multi-step process involving the formation of the glutarimide ring and its subsequent alkylation with a suitable phenacyl bromide derivative. The following is a plausible synthetic route.



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Caption: Representative workflow for the chemical synthesis of **Actiphenol**.

Methodology:

- Synthesis of Glutarimide: Glutamic acid is heated with urea at 180-190°C for 2 hours. The
 reaction mixture is then cooled, and the resulting solid is recrystallized from water to yield
 pure glutarimide.
- Synthesis of 2-bromo-1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one: 1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride. The reaction is typically carried out under reflux, and the product is purified by crystallization.

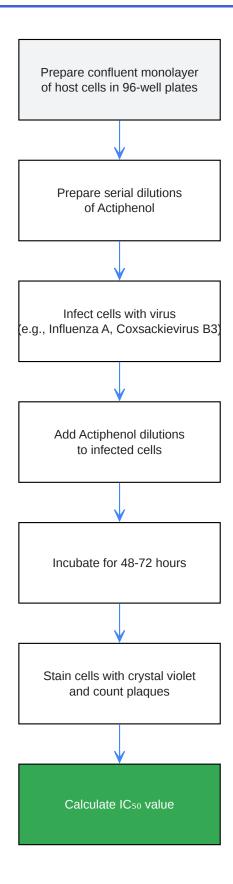


- Alkylation of Glutarimide: Glutarimide is deprotonated using a base such as sodium hydride
 in an anhydrous solvent like dimethylformamide (DMF). The resulting anion is then reacted
 with 2-bromo-1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one at room temperature. The
 reaction is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction is quenched with water and
 extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine,
 dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude
 product is purified by column chromatography on silica gel to afford pure **Actiphenol**.

Antiviral Susceptibility Testing: Plaque Reduction Assay

This assay determines the concentration of **Actiphenol** required to inhibit virus-induced cell death (cytopathic effect) or plaque formation.





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Caption: Workflow for a standard plaque reduction assay.



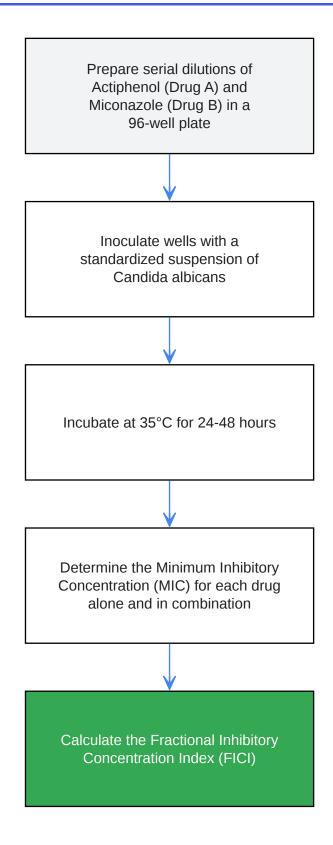
Methodology:

- Cell Culture: Host cells susceptible to the virus of interest (e.g., MDCK for influenza) are seeded in 96-well plates and grown to confluency.
- Compound Preparation: A stock solution of **Actiphenol** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired test concentrations.
- Infection: The cell culture medium is removed from the wells, and the cells are infected with a known titer of the virus for 1-2 hours at 37°C.
- Treatment: After the incubation period, the viral inoculum is removed, and the cells are washed. The different dilutions of **Actiphenol** are then added to the wells.
- Incubation and Plaque Visualization: The plates are incubated for 48-72 hours at 37°C in a CO₂ incubator to allow for plaque formation. After incubation, the cells are fixed and stained with a solution of crystal violet.
- Data Analysis: The number of plaques in each well is counted. The concentration of
 Actiphenol that inhibits plaque formation by 50% (IC₅₀) compared to the untreated virus
 control is calculated using regression analysis.

Antifungal Synergy Testing: Checkerboard Microdilution Assay

This assay is used to evaluate the synergistic effect of **Actiphenol** with another antifungal agent, such as miconazole.





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Caption: Workflow for a checkerboard microdilution assay.



Methodology:

- Preparation of Drug Dilutions: In a 96-well microtiter plate, serial twofold dilutions of
 Actiphenol are prepared along the x-axis, and serial twofold dilutions of miconazole are
 prepared along the y-axis. This creates a matrix of wells with varying concentrations of both
 drugs.
- Inoculum Preparation: A standardized inoculum of Candida albicans is prepared according to CLSI guidelines.
- Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug (alone or in combination) that visibly inhibits fungal growth.
- Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using
 the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of
 Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Conclusion

Actiphenol is a promising natural product with demonstrated antiviral and antifungal properties. Its dual chemical nature as a glutarimide and a phenolic compound suggests multiple potential mechanisms of action, including inhibition of protein synthesis and disruption of microbial cell membranes. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways. The representative experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of Actiphenol, which can aid in its further development as a potential therapeutic agent.

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